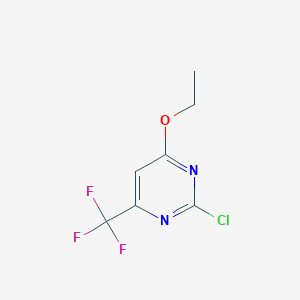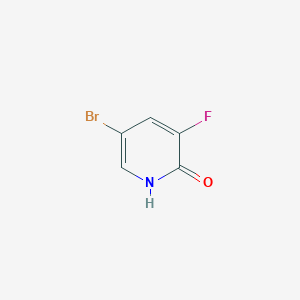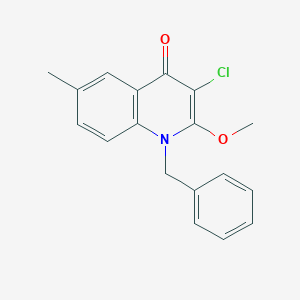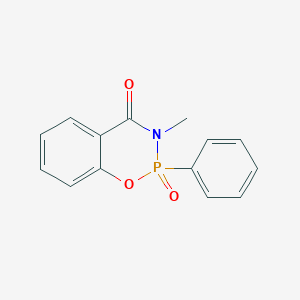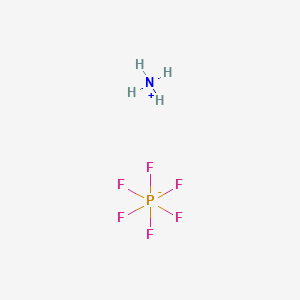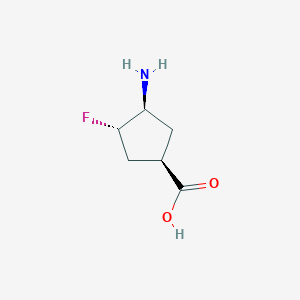![molecular formula C7H4F3N3 B126274 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 151102-13-5](/img/structure/B126274.png)
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound has unique properties that make it an attractive candidate for drug development.
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of the HIV reverse transcriptase enzyme, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine have been studied extensively. The compound has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. It has also been shown to have good bioavailability and can be administered orally or intravenously.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine in lab experiments is its wide range of biological activities. It has been shown to have antiviral, antitumor, and antibacterial properties, which makes it an attractive candidate for drug development. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize the compound for specific applications.
Orientations Futures
There are several future directions for 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine research. One area of interest is the development of new antiviral drugs based on the compound. It has been shown to be effective against a variety of viruses, including HIV and HCV, and could potentially be used to develop new therapies for these diseases. Another area of interest is the development of new anticancer drugs. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and could potentially be used to develop new cancer therapies. Finally, there is interest in further understanding the mechanism of action of the compound, which could lead to the development of more optimized drugs with fewer side effects.
Conclusion:
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with unique properties that make it an attractive candidate for drug development. It has been extensively studied for its potential applications in the field of medicinal chemistry, and has been shown to have a wide range of biological activities. While there are still limitations to its use, there is significant interest in further exploring its potential applications and developing new drugs based on its structure.
Méthodes De Synthèse
The synthesis of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves the reaction of 2-cyanopyridine with trifluoroacetonitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a cyclization process to form the desired product. This method has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have a wide range of biological activities, including antiviral, antitumor, and antibacterial properties. The compound has been tested against a variety of viruses, including HIV, HCV, and influenza. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-12-11-5-3-1-2-4-13(5)6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPGKUNXLJPVNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)

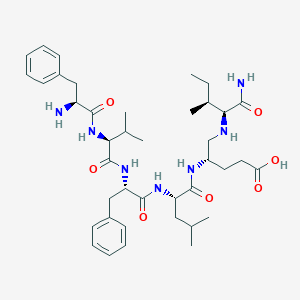
![5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B126203.png)
![(3R,4S)-1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one](/img/structure/B126205.png)
